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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B8788838

Get Quote

Topic: 2-(3-Chlorophenyl)pyridin-3-amine: Chemical Properties, Synthesis, and Medicinal

Chemistry Profile CAS: 886507-61-5 Molecular Formula: C₁₁H₈ClN₂

Executive Summary
2-(3-Chlorophenyl)pyridin-3-amine is a high-value biaryl scaffold utilized extensively in the

design of small-molecule inhibitors for oncology and immunology. Structurally, it functions as a

privileged pharmacophore, offering a bidentate hydrogen-bonding motif capable of mimicking

the adenine ring of ATP in kinase pockets or engaging allosteric sites in G-Protein Coupled

Receptors (GPCRs). This technical guide provides a comprehensive analysis of its

physicochemical properties, synthetic methodologies, and reactivity profile, designed to support

researchers in lead optimization and scaffold hopping campaigns.

Part 1: Structural Analysis & Physicochemical
Profile
The molecule consists of a 3-aminopyridine core substituted at the 2-position with a 3-

chlorophenyl ring.[1] The biaryl axis introduces a critical degree of torsional freedom, allowing

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8788838#bc-rfq
https://www.benchchem.com/product/b8788838/docs?utm_src=pdf-body#2-3-chlorophenyl-pyridin-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b8788838/docs?utm_src=pdf-body#2-3-chlorophenyl-pyridin-3-amine-chemical-properties-and-structure
https://pmc.ncbi.nlm.nih.gov/articles/PMC3089079/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8788838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


the molecule to adopt conformations that maximize binding affinity while minimizing steric clash

within protein pockets.

Physicochemical Data
Property Value Notes

Molecular Weight 204.66 g/mol
Optimal for fragment-based

drug discovery (FBDD).

CAS Number 886507-61-5
Unique identifier for

procurement/database search.

LogP (Predicted) 2.5 ± 0.3

Moderate lipophilicity;

favorable for membrane

permeability.

H-Bond Donors 1 (–NH₂)
Primary amine acts as a key

donor in hinge binding.

H-Bond Acceptors 2 (Pyridine N, Amine N)
Pyridine nitrogen is a critical

acceptor.

pKa (Pyridine N) ~3.5 - 4.0

Suppressed basicity due to the

ortho-aryl group and electron-

withdrawing 3-Cl substituent.

Topological Polar Surface Area

(TPSA)
38.9 Å²

Well within the Veber rules

(<140 Å²) for oral

bioavailability.

Conformational Analysis
The biaryl bond (C2_pyridine–C1_phenyl) is not rigid. However, steric repulsion between the

pyridine amine (C3-NH₂) and the phenyl ring protons induces a twist, preventing coplanarity.

This "twisted" conformation is energetically favorable and often matches the bioactive

conformation required for kinase hinge binding, reducing the entropic penalty upon binding.

Part 2: Synthetic Pathways
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The most robust method for synthesizing 2-(3-Chlorophenyl)pyridin-3-amine is the Suzuki-

Miyaura cross-coupling reaction. This pathway offers high yields, tolerance for functional

groups, and scalability.

Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:

Reactant A: 2-Bromo-3-aminopyridine (or 2-Chloro-3-aminopyridine)[2]

Reactant B: 3-Chlorophenylboronic acid

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Base: Na₂CO₃ (2.0 M aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask, dissolve 2-bromo-3-aminopyridine (1.0

equiv) and 3-chlorophenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.

Activation: Add the Na₂CO₃ solution. Sparge with nitrogen for 10 minutes to remove

dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

Catalysis: Add Pd(PPh₃)₄ (5 mol%).

Reflux: Heat the mixture to 90–100°C under a nitrogen atmosphere for 12–16 hours. Monitor

reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄.[3]

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography

on silica gel (Gradient: 0–40% EtOAc in Hexanes).

Yield: Expected yield is 75–85% as a pale yellow/off-white solid.
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Visualization: Synthetic Workflow
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Caption: Figure 1. Standardized Suzuki-Miyaura cross-coupling workflow for the synthesis of

the target biaryl amine.

Part 3: Reactivity & Functionalization
The chemical utility of 2-(3-Chlorophenyl)pyridin-3-amine lies in its orthogonal reactivity. The

exocyclic amine is nucleophilic, while the pyridine nitrogen is basic and susceptible to

oxidation.

Amine Functionalization (N-Acylation/Alkylation)
The primary amine at the C3 position is the primary handle for derivatization.

Amide Formation: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form

amides. This is the most common transformation in drug discovery to extend the scaffold into

the "solvent-exposed" region of a protein pocket.

Urea Formation: Reaction with isocyanates yields ureas, a motif seen in kinase inhibitors like

Sorafenib.

Buchwald-Hartwig Coupling: Can serve as the amine partner to couple with another aryl

halide, creating a diarylamine.

Pyridine Ring Reactivity
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N-Oxidation: Treatment with m-CPBA yields the pyridine N-oxide. This alters the electronic

properties and can be used as a prodrug strategy or to modify metabolic stability.

Salt Formation: Readily forms salts (e.g., HCl, mesylate) to improve aqueous solubility for

biological assays.

Visualization: Reactivity Profile
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Caption: Figure 2. Functionalization map highlighting the divergent synthetic utility of the amine

and pyridine core.

Part 4: Medicinal Chemistry Applications
This scaffold is a "privileged structure," meaning it is statistically more likely to bind to biological

targets.

Kinase Inhibition (Hinge Binder)
In many kinase inhibitors, the 3-aminopyridine motif functions as an adenine mimetic.

The Donor-Acceptor Motif: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA)

to the backbone NH of the kinase hinge region. The exocyclic C3-NH₂ acts as a Hydrogen

Bond Donor (HBD) to the backbone carbonyl.

The 3-Chlorophenyl Group: This hydrophobic moiety typically occupies the "gatekeeper"

region or the hydrophobic back pocket (Selectivity Pocket), providing potency and selectivity

over other kinases.
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GPCR Modulation
Similar biaryl scaffolds are found in antagonists for the Smoothened (Smo) receptor (Hedgehog

pathway) and various chemokine receptors. The 3-chloro substituent often fills a specific

lipophilic sub-pocket, enhancing residence time.

Part 5: Safety & Handling
Hazard Classification (GHS):

Signal Word: Warning

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Handling Protocols:

Always handle in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety glasses.

Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow

oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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